molecular formula C13H9ClN2O4S2 B13056647 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate

Cat. No.: B13056647
M. Wt: 356.8 g/mol
InChI Key: VBXWLYNGQVCGGJ-MHWRWJLKSA-N
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Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its thieno[2,3-b]thiopyran core, which is fused with a pyridine ring, and is known for its stability and reactivity under specific conditions.

Preparation Methods

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]thiopyran core, followed by the introduction of the pyridine ring through various coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions vary based on the reaction conditions and reagents used .

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for pharmaceutical testing.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:

    [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 3-(trifluoromethyl)benzoate: This compound has a similar core structure but differs in the substituent groups, leading to different chemical and biological properties.

    [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H9ClN2O4S2

Molecular Weight

356.8 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H9ClN2O4S2/c14-11-2-1-8(7-15-11)12(17)20-16-10-3-5-21-13-9(10)4-6-22(13,18)19/h1-3,5,7H,4,6H2/b16-10+

InChI Key

VBXWLYNGQVCGGJ-MHWRWJLKSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CN=C(C=C3)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CN=C(C=C3)Cl)C=CS2

Origin of Product

United States

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